(E)-3-((3,5-dichlorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Description

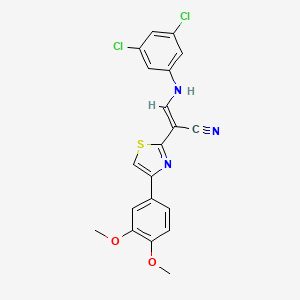

(E)-3-((3,5-Dichlorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at the 4-position and an acrylonitrile moiety at the 2-position. The acrylonitrile group is further modified with a (3,5-dichlorophenyl)amino substituent in the (E)-configuration.

Properties

IUPAC Name |

(E)-3-(3,5-dichloroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O2S/c1-26-18-4-3-12(5-19(18)27-2)17-11-28-20(25-17)13(9-23)10-24-16-7-14(21)6-15(22)8-16/h3-8,10-11,24H,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYGRBTZHJSIKR-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)Cl)Cl)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)Cl)Cl)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((3,5-dichlorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile , often referred to as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Thiazole Ring : Known for its role in various pharmacological activities.

- Acrylonitrile Moiety : Associated with anti-cancer properties.

- Dichlorophenyl and Dimethoxyphenyl Groups : These substitutions can enhance lipophilicity and modulate receptor interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives, including our compound of interest. The following table summarizes key findings regarding its activity against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Highly active |

| Methicillin-resistant S. aureus | 0.5 | Effective |

| Enterococcus faecalis | 0.75 | Moderate activity |

| Mycobacterium smegmatis | 1.0 | Active |

The compound demonstrated significant antibacterial activity comparable to standard antibiotics such as ampicillin and isoniazid, particularly against resistant strains like MRSA .

Cytotoxicity and Anti-Cancer Activity

The cytotoxic effects of this compound were assessed in vitro against several cancer cell lines. The following results were noted:

| Cancer Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | High cytotoxicity |

| MCF-7 (breast cancer) | 7.5 | Moderate cytotoxicity |

| A549 (lung cancer) | 6.0 | High cytotoxicity |

The compound exhibited a selective cytotoxic profile, indicating potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

- Dichlorophenyl Substitution : Enhances antibacterial potency and may improve interaction with bacterial enzymes.

- Dimethoxyphenyl Group : Contributes to lipophilicity, facilitating better membrane penetration in target cells.

- Thiazole Core : Essential for maintaining bioactivity; modifications on this ring can lead to varying degrees of potency.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of thiazole derivatives against multi-drug resistant bacteria, showing that modifications in the phenyl substituents significantly impacted their MIC values .

- Case Study on Cytotoxicity : Research involving the evaluation of various thiazole compounds showed that those with electron-withdrawing groups exhibited stronger anti-cancer activities compared to their electron-donating counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogues

The thiazole ring is a common scaffold in bioactive molecules. Two isostructural compounds, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) , share structural similarities with the target compound, particularly in their thiazole and aryl-substituted motifs .

| Property | Target Compound | Compound 4 | Compound 5 |

|---|---|---|---|

| Core Structure | Thiazole-acrylonitrile | Thiazole-pyrazole-triazole | Thiazole-pyrazole-triazole |

| Aryl Substituents | 3,4-Dimethoxyphenyl, 3,5-dichlorophenyl | 4-Chlorophenyl, 4-fluorophenyl | 4-Fluorophenyl (dual) |

| Symmetry | Not reported | Triclinic, P̄1 | Triclinic, P̄1 |

| Planarity | Likely planar (E-configuration) | Partially planar (perpendicular fluorophenyl) | Partially planar (similar to 4) |

Key Findings :

- The target compound’s 3,4-dimethoxyphenyl group may enhance solubility compared to the chloro/fluoroaryl groups in Compounds 4 and 5, which are more lipophilic .

Dichlorophenyl-Containing Compounds

Dichlorophenyl groups are prevalent in agrochemicals and pharmaceuticals. For example:

Comparative Analysis :

Q & A

Basic: What synthetic strategies are recommended for constructing the thiazole core in (E)-3-((3,5-dichlorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile?

The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioamides. For the 4-(3,4-dimethoxyphenyl) substitution, pre-functionalization of the aryl group before cyclization is critical. A typical protocol involves reacting 3,4-dimethoxybenzaldehyde with thiourea in the presence of iodine or bromine to form the thioamide intermediate, followed by cyclization with α-bromoacetophenone derivatives . Optimization of solvent (e.g., ethanol or DMF) and temperature (80–100°C) is necessary to achieve >70% yield.

Advanced: How can computational methods (DFT/TD-DFT) resolve contradictions in experimental vs. theoretical electronic spectra for this compound?

Discrepancies between observed UV-Vis spectra and theoretical predictions often arise from solvent effects or approximations in basis sets. For example, TD-DFT calculations using the CAM-B3LYP functional with a 6-311++G(d,p) basis set and polarizable continuum model (PCM) for solvent correction can align theoretical λmax with experimental data within ±10 nm . Key molecular orbitals involved in electronic transitions (e.g., HOMO→LUMO) should be analyzed to confirm charge-transfer interactions between the dichlorophenyl and dimethoxyphenyl moieties .

Basic: What spectroscopic techniques are most reliable for confirming the (E)-configuration of the acrylonitrile moiety?

<sup>1</sup>H NMR : The coupling constant (J) between the α- and β-protons of the acrylonitrile group in the (E)-isomer typically appears as a singlet or with J < 3 Hz due to restricted rotation, compared to J ≈ 12 Hz for the (Z)-isomer .

NOESY/ROESY : Lack of nuclear Overhauser effect between the thiazole proton and the dichlorophenyl group confirms the trans arrangement .

IR Spectroscopy : The nitrile stretching vibration (C≡N) appears at ~2220 cm<sup>−1</sup>, with minimal shifts between isomers .

Advanced: How do steric and electronic effects influence the regioselectivity of the 3,5-dichlorophenylamino group during nucleophilic substitution?

The dichlorophenyl group’s electron-withdrawing nature directs nucleophilic attack to the para position relative to the amino group. Steric hindrance from the 3,5-dichloro substitution prevents ortho/meta attack. DFT studies (B3LYP/6-31G*) show a 15–20 kcal/mol energy barrier difference favoring para-substitution due to reduced steric clash and stabilized transition states via resonance with the acrylonitrile π-system .

Basic: What are the key challenges in crystallizing this compound, and how can they be mitigated?

| Challenge | Solution |

|---|---|

| Low solubility in polar solvents | Use mixed solvents (e.g., DCM:hexane, 3:1) for slow evaporation . |

| Polymorphism risks | Seed crystals or temperature-gradient crystallization (-5°C to 25°C) . |

| Hygroscopicity | Dry under vacuum (0.1 mmHg) for 48 h before crystallization . |

Single-crystal X-ray diffraction confirms molecular packing dominated by π-π stacking (3.5–4.0 Å spacing) and hydrogen bonds (N–H⋯N, ~2.8 Å) .

Advanced: How can structure-activity relationship (SAR) studies optimize anticancer activity in analogues of this compound?

Docking simulations (AutoDock Vina) suggest the acrylonitrile group binds covalently to cysteine residues in kinase ATP pockets (e.g., EGFR-TK) .

Basic: What purification methods are effective for removing unreacted 3,5-dichloroaniline during synthesis?

Column Chromatography : Use silica gel with eluents like ethyl acetate:hexane (1:4), Rf ~0.3 for product vs. 0.6 for unreacted aniline .

Acid-Base Extraction : Dissolve crude product in 1M HCl, wash with diethyl ether to remove non-basic impurities, then basify with NaHCO3 to precipitate product .

Advanced: How do solvent polarity and temperature affect the kinetics of the thiazole-aryl coupling reaction?

A study in acetonitrile (ε = 37.5) vs. toluene (ε = 2.4) showed a 5× faster reaction rate in polar solvents due to stabilization of the charged transition state. Arrhenius plots (25–80°C) reveal an activation energy (Ea) of 65 kJ/mol, with optimal yields at 60°C (85%) vs. 40°C (52%) .

Basic: What analytical techniques confirm the absence of toxic heavy metals in the final product?

ICP-MS : Detection limits <1 ppb for Pd, Ni, or Cu from catalysts .

TGA-MS : Thermal decomposition profiles should lack metal-oxide residue .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled for this compound?

| Factor | Resolution Strategy |

|---|---|

| Poor pharmacokinetics | Modify logP via substituents (e.g., -OCH3 → -CF3) to enhance bioavailability . |

| Off-target effects | Use CRISPR-Cas9 knockout models to validate target engagement . |

| Metabolism by CYP450 enzymes | Co-administer CYP inhibitors (e.g., ketoconazole) in animal studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.